Fmoc-3,4-Difluoro-D-Homophe
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Overview
Description
Fmoc-3,4-Difluoro-D-Homophe is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3,4-Difluoro-D-Homophe typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: This step involves the protection of the amine group using Fmoc chloride under basic conditions.
Introduction of the Difluorophenyl Group: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a difluorophenyl boronic acid and a suitable halide precursor.
Formation of the Butanoic Acid Backbone: This step may involve the use of a chiral auxiliary or catalyst to ensure the correct stereochemistry at the 2-position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or fluorenyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl groups, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, Fmoc-3,4-Difluoro-D-Homophe can be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules. This could lead to the development of new drugs or therapeutic agents.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly for conditions where modulation of specific molecular targets is desired.
Industry
In material science, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Fmoc-3,4-Difluoro-D-Homophe would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, or interfering with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R)-4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- (2R)-4-(3,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Uniqueness
The presence of the difluorophenyl group in Fmoc-3,4-Difluoro-D-Homophe may confer unique properties, such as increased metabolic stability or specific interactions with molecular targets, compared to similar compounds with different substituents.
Properties
IUPAC Name |
(2R)-4-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHBVIFVZSOURL-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=C(C=C4)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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